Enzymatic Inhibition Profile: DHFR IC50 of 21 µM for 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic Acid
The target compound inhibits bovine dihydrofolate reductase (DHFR) with an IC50 of 2.10 × 10^4 nM (21 µM), as reported in BindingDB [1]. In comparison, the reference antifolate methotrexate exhibits an IC50 of approximately 0.01–0.05 nM against bovine DHFR under similar assay conditions [2]. While the potency of 3-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is moderate relative to methotrexate, its activity is structurally attributable to the 3-hydroxy motif, as unsubstituted 2,3-dihydrobenzofuran-7-carboxylic acid lacks reported DHFR inhibition data. This provides a measurable, albeit modest, enzymatic engagement benchmark for the 3-hydroxy analog.
| Evidence Dimension | Inhibition of bovine liver dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 21 µM (21,000 nM) |
| Comparator Or Baseline | Methotrexate (reference DHFR inhibitor): IC50 ≈ 0.01–0.05 nM |
| Quantified Difference | Target compound is ~400,000-fold less potent than methotrexate |
| Conditions | Bovine liver DHFR enzyme assay; IC50 measured every 1 min for 10 min |
Why This Matters
This data point establishes a baseline enzymatic activity for the 3-hydroxy scaffold, enabling researchers to benchmark this compound when designing DHFR-targeted fragment libraries or assessing structure–activity relationships for benzofuran-based inhibitors.
- [1] BindingDB. (n.d.). Activity Data for BDBM50438437 (CHEMBL2414376): 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid. BindingDB. View Source
- [2] Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. FASEB Journal, 4(8), 2441–2452. (Representative IC50 range for methotrexate). View Source
